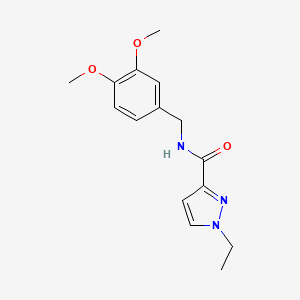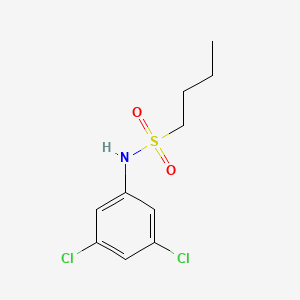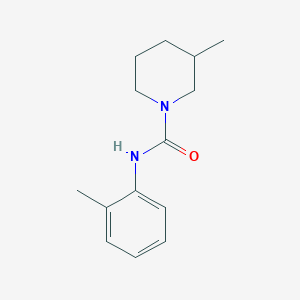
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in 2011 by researchers at the Salk Institute for Biological Studies in La Jolla, California. Since then, it has been the subject of numerous studies and has shown promising results in preclinical trials.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may work by increasing the production of proteins involved in mitochondrial function and cellular energy metabolism. This may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and increase the production of neurotrophic factors. This compound has also been found to reduce inflammation and improve synaptic function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. This makes it a promising candidate for further preclinical and clinical trials. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its therapeutic potential.
Orientations Futures
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of focus is on further elucidating its mechanism of action. This will help to better understand how this compound works and may lead to the development of more targeted therapies. Another area of focus is on conducting further preclinical and clinical trials to evaluate its safety and efficacy. Additionally, researchers may explore the potential of this compound for treating other neurodegenerative diseases beyond Alzheimer's disease.
Méthodes De Synthèse
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenyl hydrazine, which is subsequently reacted with ethyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease. This compound has also been found to have neuroprotective effects, reducing the accumulation of toxic proteins such as amyloid beta and tau in the brain.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-8-7-12(17-18)15(19)16-10-11-5-6-13(20-2)14(9-11)21-3/h5-9H,4,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBBSQXFOLSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)

![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)

![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)


![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5407478.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5407496.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5407507.png)
